3-(1-Methyl-1-nitroethyl)cyclohexanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3-(2-nitropropan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C9H15NO3/c1-9(2,10(12)13)7-4-3-5-8(11)6-7/h7H,3-6H2,1-2H3 |
InChI Key |
AQRSKQXZONHAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCCC(=O)C1)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 1 Methyl 1 Nitroethyl Cyclohexanone
Michael Addition Approaches to the Synthesis of 3-(1-Methyl-1-nitroethyl)cyclohexanone
The Michael addition, or conjugate addition, represents a powerful and widely utilized method for the formation of carbon-carbon bonds. ijsdr.org In the context of synthesizing this compound, this approach involves the reaction of a cyclohexanone (B45756) enolate (the Michael donor) with an activated α,β-unsaturated nitroalkane, specifically 2-nitropropene (the Michael acceptor). The reaction proceeds via a nucleophilic attack of the enolate on the β-carbon of the nitroalkene, driven by the electron-withdrawing nature of the nitro group.
Regioselectivity and Stereoselectivity in Michael Additions involving Cyclohexanone
Achieving the desired regioselectivity and stereoselectivity is a critical challenge in the Michael addition involving substituted cyclic ketones like cyclohexanone. The formation of the enolate can lead to different regioisomers, and the subsequent attack on the Michael acceptor can generate multiple stereoisomers.
Regioselectivity: In an unsymmetrically substituted cyclohexanone, deprotonation can occur at two different α-carbons. However, with unsubstituted cyclohexanone, a single enolate is formed, simplifying regiochemical outcomes. The key regiochemical aspect is the 1,4-addition to the α,β-unsaturated system, which is characteristic of the Michael reaction, as opposed to a 1,2-addition at the carbonyl group.
Stereoselectivity: The addition of the cyclohexanone enolate to 2-nitropropene creates a new stereocenter at the 3-position of the cyclohexanone ring. The stereochemical outcome of this addition is influenced by the geometry of the transition state. The enolate of cyclohexanone adopts a half-chair conformation, presenting two distinct faces (axial and equatorial) for the electrophile to approach. youtube.com The attack of the electrophile can lead to the formation of either a cis or trans product, with the relative stability of the chair-like transition states often dictating the major product. youtube.comacs.org Organocatalysts, particularly those based on chiral amines like proline derivatives, are frequently employed to control the stereochemical course of the reaction, leading to high enantioselectivity. mdpi.com These catalysts form a chiral enamine intermediate with cyclohexanone, which then attacks the nitroalkene from a specific face, directed by the catalyst's chiral environment. mdpi.com
| Stereochemical Aspect | Controlling Factors | Potential Outcome for this compound |
| Diastereoselectivity | Transition state geometry (chair vs. twist-boat), steric hindrance | Formation of syn and anti diastereomers. The syn adduct is often favored in organocatalyzed reactions. mdpi.com |
| Enantioselectivity | Chiral catalysts (e.g., proline, thiourea derivatives), reaction temperature | Production of a specific enantiomer (R or S) in high enantiomeric excess (ee). |
Role of Nitroalkanes as Activated Olefin Equivalents in Michael Additions
Nitroalkanes are highly effective Michael acceptors due to the potent electron-withdrawing capacity of the nitro group (-NO₂). researchgate.net This group strongly polarizes the carbon-carbon double bond in α,β-unsaturated nitroalkanes (nitroolefins), rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.
In the synthesis of this compound, 2-nitropropene serves as the activated olefin. The nitro group facilitates the addition reaction by:
Activating the Double Bond: It lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the alkene, making it more reactive towards nucleophiles like enolates.
Stabilizing the Intermediate: The initial addition of the enolate generates a nitronate anion intermediate. This intermediate is resonance-stabilized, with the negative charge delocalized onto the oxygen atoms of the nitro group, which provides a thermodynamic driving force for the reaction. frontiersin.org
The versatility of the nitro group, which can be subsequently transformed into other functional groups (e.g., amines, carbonyls), further enhances the synthetic utility of using nitroalkanes in Michael additions. researchgate.net
Catalytic Strategies and Reaction Condition Optimization in Michael Additions
The Michael addition of ketones to nitroalkenes often requires a catalyst to proceed efficiently and selectively. nih.gov A variety of catalytic systems have been developed, ranging from simple bases to complex organocatalysts.
Base Catalysis: Traditional bases like sodium hydroxide or alkoxides can promote the reaction by generating the cyclohexanone enolate. However, these conditions can lead to side reactions and poor stereocontrol. tamu.edu
Phase Transfer Catalysis (PTC): In biphasic systems (e.g., water-dichloromethane), phase transfer catalysts like tetrabutylammonium salts can be used. These catalysts facilitate the transfer of the base or the enolate between the aqueous and organic phases, increasing reaction rates and yields. sctunisie.org
Organocatalysis: This has emerged as a premier strategy for asymmetric Michael additions. researchgate.net Chiral secondary amines (e.g., proline and its derivatives) react with cyclohexanone to form a nucleophilic enamine intermediate. mdpi.com Bifunctional catalysts, such as thiourea derivatives bearing a basic moiety, activate both the enamine and the nitroalkene through hydrogen bonding, leading to high yields and stereoselectivities. mdpi.commsu.edu
Optimization of reaction conditions is crucial for maximizing yield and selectivity. Key parameters include the choice of solvent, temperature, and additives. Solvents can range from polar aprotic (e.g., DMSO, DMF) to nonpolar (e.g., toluene, dichloromethane). nih.govresearchgate.net Additives, such as weak acids or phenols, can sometimes enhance catalyst turnover and selectivity in organocatalytic systems. mdpi.com
| Catalyst Type | Typical Catalyst | Activation Mechanism | Key Advantages |
| Secondary Amine | (S)-Proline | Enamine formation | High enantioselectivity, readily available, metal-free. mdpi.com |
| Bifunctional Thiourea | (R,R)-DPEN-thiourea | Dual H-bonding activation of enamine and nitroalkene | High enantioselectivity and diastereoselectivity, low catalyst loading. mdpi.com |
| Phase Transfer | Tetrabutylammonium chloride | Facilitates inter-phase transport of anions | Useful in biphasic systems, improved yields. sctunisie.org |
Aldol (B89426) Condensation Strategies in the Synthesis of this compound
While a direct one-step Aldol condensation does not yield this compound, Aldol-type pathways, specifically the Henry reaction (or nitro-aldol reaction), are fundamental for constructing the required carbon-carbon bond between a carbonyl compound and a nitroalkane. libretexts.org The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. iitk.ac.in For this synthesis, the reaction would occur between cyclohexanone and 2-nitropropane (B154153). This forms a β-hydroxy nitroalkane, which would serve as a key intermediate for further transformations to reach the final product, although this subsequent step falls outside the scope of C-C bond formation via aldol pathways.
Formation of Carbon-Carbon Bonds via Aldol Pathways
The Aldol condensation and its variants are cornerstone reactions in organic synthesis for the formation of carbon-carbon bonds. jove.com The reaction involves the nucleophilic addition of an enol or enolate ion to a carbonyl compound. libretexts.org
In the analogous Henry reaction, a base abstracts an acidic α-proton from the nitroalkane (2-nitropropane) to form a resonance-stabilized nitronate anion. This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of cyclohexanone. libretexts.org The resulting tetrahedral alkoxide intermediate is subsequently protonated to yield the β-hydroxy nitroalkane product. This process effectively forges a new C-C bond between the α-carbon of the nitroalkane and the carbonyl carbon of the ketone. libretexts.org
Control of Product Selectivity and Reaction Efficiency in Aldol Condensation
Controlling product selectivity is paramount in Aldol and Henry reactions to maximize the yield of the desired adduct and minimize side reactions. umass.edu
Reversibility and Equilibrium: The initial aldol/Henry addition is often reversible. jove.com To drive the reaction forward, conditions can be optimized, such as by careful choice of base and temperature.
Dehydration: The primary aldol addition product can undergo subsequent base- or acid-catalyzed dehydration to form an α,β-unsaturated product. wikipedia.org To obtain the saturated target molecule, this dehydration step must be avoided or the resulting unsaturated compound must be selectively reduced. Controlling the reaction temperature (often running reactions at low temperatures) and using milder bases can help isolate the initial β-hydroxy adduct before elimination occurs.
Catalyst Control: The choice of catalyst significantly impacts efficiency and selectivity. While strong bases like NaOH or KOH are effective, they can promote side reactions. iitk.ac.in Weaker bases or specialized catalysts can offer greater control. In asymmetric versions of the Henry reaction, chiral catalysts are used to control the stereochemistry of the newly formed stereocenters.
Reaction Conditions: Factors such as solvent polarity and the presence of additives can influence reaction rates and equilibria. Thermodynamic control (allowing the reaction to reach equilibrium) versus kinetic control (forming the fastest-formed product) can be manipulated by adjusting the reaction temperature and the nature of the base used. libretexts.org
| Parameter | Method of Control | Desired Outcome in Henry Reaction |
| Reaction Temperature | Lowering temperature (e.g., 0 °C to -78 °C) | Favors the initial addition product (kinetic control), suppresses dehydration. |
| Base Strength | Using weaker bases (e.g., amines) or catalytic amounts | Minimizes side reactions like self-condensation and dehydration. |
| Stereoselectivity | Employing chiral catalysts (e.g., chiral metal complexes, organocatalysts) | Achieves high diastereoselectivity and enantioselectivity in the β-hydroxy nitroalkane product. |
| Solvent | Aprotic vs. Protic solvents | Influences enolate/nitronate solvation and reactivity. |
Emerging Synthetic Routes and Methodological Innovations
Investigation of Novel Precursors and Reagents for this compound Synthesis
The core synthetic strategy for this compound revolves around the conjugate addition of a 2-nitropropane nucleophile to a cyclohexenone acceptor. Research in this area has focused on the activation of both the nucleophile and the electrophile to facilitate an efficient and selective reaction.
Organocatalysis: A significant breakthrough has been the use of chiral organocatalysts to promote the asymmetric Michael addition, leading to enantiomerically enriched products. Primary-secondary diamines and thiourea-based catalysts have emerged as particularly effective. These catalysts operate through a dual activation mechanism. The primary or secondary amine moiety of the catalyst reacts with the cyclohexenone to form a nucleophilic enamine intermediate. Simultaneously, the thiourea group, acting as a hydrogen-bond donor, activates the nitroalkane, increasing its acidity and facilitating the addition. For instance, (R,R)-1,2-diphenylethylenediamine (DPEN)-based thiourea organocatalysts have demonstrated high efficiency in the asymmetric Michael addition of nitroalkanes to cycloketones, achieving high yields and stereoselectivities. mdpi.com
Novel Reagents: While 2-nitropropane and 2-cyclohexen-1-one are the direct precursors, research into their activation and the use of alternative reagents is ongoing. For example, the use of solid-supported nitrites in the presence of acetic acid offers an alternative route to generate the nitroalkane functionality in situ, providing a more eco-friendly approach to the synthesis of β-nitro ketones. rsc.orgrsc.org
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound. Key areas of focus include the use of environmentally benign solvents, the development of recyclable catalysts, and the improvement of atom economy.
The use of water as a solvent for Michael additions of nitroalkanes has been explored. sctunisie.org While the low solubility of some reactants can be a challenge, the use of phase-transfer catalysts can significantly enhance reaction rates and yields in aqueous or biphasic systems. sctunisie.org Furthermore, organocatalysis itself is considered a green technology as it avoids the use of often toxic and expensive metal catalysts. researchgate.net The development of catalysts that can operate at low loadings and be recycled further enhances the sustainability of the process.
Another green approach involves the use of alternative energy sources, such as microwave irradiation, to accelerate reaction times and potentially improve yields. Additionally, the use of cyclopentyl methyl ether (CPME), an emerging green solvent, has been shown to be effective in the synthesis of β-nitro ketones. rsc.org
Comparative Analysis of Synthetic Protocols: Yield, Purity, and Practical Considerations
The choice of synthetic protocol for this compound depends on several factors, including the desired yield, purity (particularly enantiomeric excess for asymmetric syntheses), cost, and scalability.
Base-Catalyzed vs. Organocatalyzed Methods: Traditional methods for the Michael addition of nitroalkanes often employ strong bases. While effective, these methods can suffer from side reactions and lack of stereocontrol. In contrast, organocatalyzed methods offer a milder and more selective alternative, often providing high yields and excellent enantioselectivities. rsc.orgorganic-chemistry.org
The following table provides a comparative overview of different catalytic systems used in the Michael addition of nitroalkanes to enones, which is the key step in the synthesis of this compound.
| Catalyst System | Precursors | Solvent | Yield (%) | Purity/Selectivity | Reference |
| Thiourea-based Organocatalyst | Cyclohexanone, various α,β-unsaturated nitroalkenes | Water | 88-99 | High diastereoselectivity (syn/anti = 9/1) and enantioselectivity (76-99% ee) | mdpi.com |
| Primary-Secondary Diamine Organocatalyst | Various enones and nitroalkanes | Not specified | Excellent | Excellent enantioselectivities | rsc.org |
| Chiral Primary Amine-Thiourea Catalyst | Various α,β-unsaturated ketones and nitroalkanes | Toluene | up to 96 | up to 99% ee | organic-chemistry.org |
| Solid Supported Nitrite | Various α,β-unsaturated ketones | Cyclopentyl methyl ether (CPME) | Good to excellent | Not specified | rsc.orgrsc.org |
| Phase Transfer Catalyst (Tetrabutylammonium chloride) | Nitroalkanes and α,β-unsaturated ketones | Water-dichloromethane | Significantly increased yields compared to water alone | Improved selectivity | sctunisie.org |
This table is based on data for analogous reactions and is intended to be representative of the methodologies applicable to the synthesis of this compound.
Practical Considerations: For large-scale synthesis, factors such as catalyst cost, ease of product purification, and safety are paramount. Organocatalysts, while offering high selectivity, can be complex and expensive. Therefore, the development of catalysts with high turnover numbers is crucial. The use of heterogeneous or supported catalysts that can be easily recovered and reused is also a key area of research to improve the practical viability of these synthetic routes.
Reactivity Profiles and Transformational Chemistry of 3 1 Methyl 1 Nitroethyl Cyclohexanone
Transformations Involving the Nitro Group of 3-(1-Methyl-1-nitroethyl)cyclohexanone
The nitro group is a versatile functional group known for its strong electron-withdrawing nature and its ability to undergo a variety of transformations, most notably reduction to other nitrogen-containing functional groups.
The selective reduction of the nitro group in the presence of the carbonyl group is a crucial transformation for the synthesis of amino and hydroxylamino cyclohexanone (B45756) derivatives. Achieving chemoselectivity is paramount to prevent the concomitant reduction of the ketone.
The reduction of aliphatic nitro compounds to their corresponding primary amines can be accomplished using several reagents. wikipedia.org One of the most common methods is catalytic hydrogenation, which will be discussed in more detail in the subsequent section. Other methodologies include the use of metals in acidic media, such as iron in refluxing acetic acid or zinc in acid. wikipedia.orgmasterorganicchemistry.com For a milder approach that is less likely to affect the carbonyl group, tin(II) chloride (SnCl₂) provides an effective means of reducing nitro groups to amines. commonorganicchemistry.com
The partial reduction of the nitro group to a hydroxylamine derivative is also a synthetically useful transformation. This can be achieved using reagents like zinc dust in the presence of ammonium chloride. wikipedia.org Another method involves the use of diborane for the reduction of aliphatic nitro compounds to hydroxylamines. wikipedia.org
| Reagent/Conditions | Product | Selectivity Notes |
|---|---|---|
| Zn, NH₄Cl, H₂O | 3-(1-Hydroxylamino-1-methylethyl)cyclohexanone | Generally selective for the nitro group. |
| SnCl₂, HCl/EtOH | 3-(1-Amino-1-methylethyl)cyclohexanone | Mild conditions often preserve the carbonyl group. commonorganicchemistry.com |
| Fe, CH₃COOH, reflux | 3-(1-Amino-1-methylethyl)cyclohexanone | Effective for nitro group reduction in the presence of other reducible groups. masterorganicchemistry.com |
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups to primary amines. scispace.com Various catalyst systems can be utilized for this transformation.
Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgcommonorganicchemistry.com The reaction is typically carried out under an atmosphere of hydrogen gas. While catalytic hydrogenation is highly effective for nitro group reduction, its application to this compound requires careful consideration of the reaction conditions to maintain the integrity of the carbonyl group, as these catalysts can also reduce ketones. commonorganicchemistry.com However, the reduction of a nitro group is generally more facile than that of a ketone, allowing for selective transformation under controlled conditions.
Other reducing agents can also be employed. For instance, lithium aluminum hydride (LiAlH₄) is known to reduce aliphatic nitro compounds to amines. commonorganicchemistry.com However, LiAlH₄ is a very strong reducing agent and would readily reduce the cyclohexanone carbonyl group as well, making it unsuitable for the selective reduction of the nitro group in this particular molecule.
| Catalyst System | Reducing Agent | Expected Product | Potential Side Products |
|---|---|---|---|
| Pd/C | H₂ | 3-(1-Amino-1-methylethyl)cyclohexanone | 3-(1-Amino-1-methylethyl)cyclohexanol |
| Raney Nickel | H₂ | 3-(1-Amino-1-methylethyl)cyclohexanone | 3-(1-Amino-1-methylethyl)cyclohexanol |
| PtO₂ | H₂ | 3-(1-Amino-1-methylethyl)cyclohexanone | 3-(1-Amino-1-methylethyl)cyclohexanol |
The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that stems from both inductive and resonance effects. researchgate.net This strong electron-withdrawing character significantly influences the reactivity of the molecule.
Furthermore, the nitro group can act as a leaving group in certain nucleophilic substitution reactions, although this is less common for aliphatic nitro compounds compared to their aromatic counterparts. Under specific conditions, elimination reactions to form nitroalkenes could be envisioned, although this would require a suitable proton on an adjacent carbon. researchgate.net
Reactivity at the Cyclohexanone Carbonyl Moiety
The carbonyl group of the cyclohexanone ring is a key site for a variety of chemical transformations, particularly nucleophilic addition reactions and functional group interconversions.
The carbonyl carbon of the cyclohexanone ring is electrophilic and susceptible to attack by nucleophiles. pearson.com This reactivity allows for the formation of new carbon-carbon bonds and the introduction of a variety of functional groups.
Grignard reagents, for example, react with cyclohexanone to produce tertiary alcohols upon acidic workup. study.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield the corresponding 1-methylcyclohexanol derivative. study.com Similarly, organolithium reagents can be used to achieve similar transformations.
The stereochemical outcome of nucleophilic addition to substituted cyclohexanones is an important consideration. The incoming nucleophile can attack from either the axial or equatorial face of the ring, leading to the formation of diastereomeric products. researchgate.net The preferred direction of attack is influenced by a combination of steric and electronic factors. researchgate.net
| Nucleophilic Reagent | Intermediate | Final Product (after workup) |
|---|---|---|
| CH₃MgBr (Grignard Reagent) | Magnesium alkoxide | 1-Methyl-3-(1-methyl-1-nitroethyl)cyclohexanol |
| PhLi (Organolithium Reagent) | Lithium alkoxide | 1-Phenyl-3-(1-methyl-1-nitroethyl)cyclohexanol |
| NaBH₄ (Hydride Reagent) | Alkoxyborate | 3-(1-Methyl-1-nitroethyl)cyclohexanol |
The carbonyl group of this compound can be converted into a variety of other functional groups, providing access to a wide range of derivatives.
One common transformation is the reaction with hydroxylamine to form a cyclohexanone oxime. nih.gov This reaction is a nucleophilic addition-elimination process. Similarly, reactions with primary amines yield imines, and reactions with hydrazines produce hydrazones. These derivatives are often crystalline solids and can be useful for the characterization and purification of the parent ketone.
Derivatization of the carbonyl group is also a common strategy in analytical chemistry for the detection and quantification of carbonyl compounds. nih.gov Reagents such as O-tert-butyl-hydroxylamine hydrochloride (TBOX) can be used to form oximes that are amenable to analysis by techniques like gas chromatography-mass spectrometry. nih.gov
| Reagent | Product Class | Specific Product |
|---|---|---|
| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |
| Methylamine (CH₃NH₂) | Imine | N-Methyl-1-(3-(1-methyl-1-nitroethyl)cyclohexylidene)methanamine |
| Hydrazine (N₂H₄) | Hydrazone | This compound hydrazone |
Mechanistic Insights into Reaction Pathways of this compound
The transformational chemistry of this compound is underpinned by a series of fundamental reaction mechanisms, primarily involving the reactivity of the cyclohexanone ring and the electronic influence of the 1-methyl-1-nitroethyl substituent.
Elucidation of Reaction Mechanisms and Intermediates
The reactions of this compound can proceed through several key mechanistic pathways, each involving distinct intermediates. The presence of α-hydrogens to the carbonyl group allows for the formation of two possible enolates under basic conditions: the kinetic enolate at the less substituted C2 position and the thermodynamic enolate at the more substituted C6 position. The regioselectivity of enolate formation is a critical factor in subsequent reactions.
Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack. The stereochemical outcome of such additions is influenced by the steric hindrance posed by the bulky 3-substituent and the conformational preferences of the cyclohexanone ring. The reaction proceeds through a tetrahedral intermediate.
Michael Addition: The nitro group, being strongly electron-withdrawing, activates the α-carbon of the nitroalkane moiety, making the corresponding α-hydrogen acidic. nih.gov Deprotonation can lead to a nitronate anion, which can act as a nucleophile in Michael addition reactions. nih.gov Conversely, the cyclohexanone can be converted into an α,β-unsaturated ketone, which can then act as a Michael acceptor. The reaction mechanism involves the formation of a resonance-stabilized enolate intermediate. wikipedia.org
Reactions involving the Nitro Group: The nitro group itself can undergo various transformations. For instance, it can be reduced to an amino group, or under certain conditions, participate in cycloaddition reactions. nih.govmdpi.com The specific intermediates in these transformations would depend on the reagents and reaction conditions employed.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are instrumental in identifying and characterizing the transient intermediates formed during these reactions. nih.govru.nl For instance, the formation of enolates and other charged intermediates can often be detected and structurally elucidated using advanced MS techniques. nih.gov
Influence of Substituents on Reaction Kinetics and Thermodynamics
The 1-methyl-1-nitroethyl substituent at the 3-position of the cyclohexanone ring exerts a profound influence on both the kinetics and thermodynamics of its reactions. This influence is a combination of steric and electronic effects.
Electronic Effects: The nitro group is a potent electron-withdrawing group due to both inductive and resonance effects. nih.gov This electronic pull has several consequences:
Increased Acidity of α-Hydrogens: The electron-withdrawing nature of the nitroalkyl group increases the acidity of the α-protons of the cyclohexanone ring, facilitating enolate formation.
Activation of the Carbonyl Group: The inductive effect of the substituent can make the carbonyl carbon more electrophilic, potentially increasing the rate of nucleophilic addition reactions.
Stabilization of Intermediates: The nitro group can stabilize anionic intermediates, such as enolates, through inductive effects.
Steric Effects: The 1-methyl-1-nitroethyl group is sterically demanding. This bulkiness plays a crucial role in controlling the regioselectivity and stereoselectivity of reactions.
Regioselectivity of Enolate Formation: The steric hindrance at the C3 position favors the formation of the less substituted (kinetic) enolate at the C2 position.
Stereoselectivity of Nucleophilic Attack: The bulky substituent will direct incoming nucleophiles to the less hindered face of the carbonyl group, influencing the stereochemical outcome of the reaction.
The interplay between these electronic and steric effects determines whether a reaction is under kinetic or thermodynamic control. jackwestin.comlibretexts.orgwikipedia.org Low temperatures and non-equilibrating conditions tend to favor the kinetically controlled product, which is formed faster. libretexts.org Conversely, higher temperatures and longer reaction times allow for equilibrium to be established, leading to the formation of the more stable, thermodynamically controlled product. libretexts.orgwikipedia.org
| Reaction Parameter | Influence of the 1-Methyl-1-nitroethyl Group | Underlying Reason |
|---|---|---|
| Rate of Enolate Formation | Increased | Strong electron-withdrawing effect of the nitro group increases the acidity of α-protons. |
| Kinetic vs. Thermodynamic Enolate Ratio | Favors Kinetic Enolate | Steric hindrance from the bulky substituent at C3 disfavors the formation of the thermodynamic enolate at C6. |
| Rate of Nucleophilic Addition | Potentially Increased | Inductive electron withdrawal by the substituent can enhance the electrophilicity of the carbonyl carbon. |
| Stability of Anionic Intermediates | Increased | The electron-withdrawing nitro group stabilizes adjacent negative charges through inductive effects. |
Stereochemical Outcomes in Derivatives Synthesis
The synthesis of derivatives from this compound is intrinsically linked to stereochemical considerations. The presence of a stereocenter at the 3-position and the conformational rigidity of the cyclohexane (B81311) ring are key factors in determining the stereochemistry of the products.
Diastereoselectivity and Enantioselectivity in Transformations of this compound
Reactions involving the formation of a new stereocenter in this compound can exhibit diastereoselectivity, leading to an unequal formation of diastereomers. This is primarily due to the influence of the existing stereocenter at C3.
Diastereoselectivity in Nucleophilic Additions: In nucleophilic additions to the carbonyl group, the incoming nucleophile will preferentially attack from the less sterically hindered face of the molecule. The preferred conformation of the cyclohexanone ring will dictate which face is more accessible. This facial selectivity results in the preferential formation of one diastereomer over the other.
Diastereoselectivity in Enolate Reactions: The alkylation of enolates derived from this compound will also be subject to diastereoselective control. The approach of the electrophile to the enolate will be directed by the steric bulk of the 3-substituent, leading to the formation of a specific diastereomer.
Enantioselectivity: If the starting material is a racemic mixture of this compound, the products of these diastereoselective reactions will also be racemic. To achieve enantioselectivity, either an enantiomerically pure starting material must be used, or a chiral reagent or catalyst must be employed to differentiate between the two enantiomers of the starting material or the enantiotopic faces of an intermediate.
| Stereochemical Outcome | Governing Factor | Mechanistic Rationale |
|---|---|---|
| Diastereoselectivity | Existing Stereocenter at C3 | The bulky and electron-withdrawing 1-methyl-1-nitroethyl group directs the approach of reagents to the less hindered face of the molecule. |
| Enantioselectivity | Use of Chiral Reagents/Catalysts or Enantiopure Starting Material | A chiral influence is necessary to differentiate between the two enantiomers of the racemic starting material or the enantiotopic faces of a prochiral intermediate. |
Conformational Effects on Reactivity
The reactivity of this compound is significantly influenced by the conformational preferences of the cyclohexane ring. The chair conformation is the most stable, and the bulky 1-methyl-1-nitroethyl group will preferentially occupy an equatorial position to minimize steric strain.
This equatorial preference has important consequences for reactivity:
Accessibility of the Carbonyl Group: The axial and equatorial positions at the α-carbons (C2 and C6) have different steric environments. The axial protons are generally more accessible for deprotonation to form the kinetic enolate.
Trajectory of Nucleophilic Attack: The preferred trajectory for nucleophilic attack on a cyclohexanone is the Bürgi-Dunitz trajectory. The conformational biases of the ring will influence how closely an incoming nucleophile can approach along this optimal path, thereby affecting the activation energy of the reaction.
Stability of Intermediates: The conformation of the ring can also affect the stability of reaction intermediates. For example, the developing stereochemistry in a transition state will be influenced by the need to avoid unfavorable steric interactions with the axial and equatorial substituents.
Computational studies can provide valuable insights into the relative energies of different conformations and transition states, helping to rationalize and predict the observed reactivity and stereoselectivity.
Lack of Publicly Available Research on "this compound" Prevents Article Generation
The inquiry sought to generate a detailed article structured around the compound's use as a building block in complex molecule synthesis, its relevance in pharmaceutical precursor development, and its contributions to novel materials. However, the absence of studies on "this compound" means that no scientifically accurate and verifiable information can be provided for the requested sections and subsections, which include:
Synthesis of Natural Products and Analogues: No instances of this compound being used in the synthesis of natural products were found.
Construction of Polycyclic and Heterocyclic Systems: There is no available data on its use for creating these complex structures.
Development of Key Intermediates for Drug Scaffolds: Its role as a pharmaceutical precursor is not documented in the literature.
Exploitation of Reactive Centers for Functionalization: Specific research on the reactivity of its functional groups for drug lead synthesis is absent.
Contributions to Novel Material Development: There is no information on its application in materials science.
While searches did yield information on related but structurally different compounds such as 3-methylcyclohexanone (B152366) and other cyclohexanone derivatives, the strict requirement to focus solely on "this compound" prevents the use of analogous information. Extrapolating potential applications from related compounds would be speculative and would not meet the standard of scientific accuracy based on direct research.
Given the constraints and the lack of specific data for "this compound," it is not possible to generate the requested article. The compound appears to be a novel or unstudied chemical entity within the public domain of scientific research.
Strategic Applications in Contemporary Organic and Materials Synthesis
Contributions to Novel Material Development
Polymer and Supramolecular Chemistry Applications
The bifunctional nature of 3-(1-Methyl-1-nitroethyl)cyclohexanone could lend itself to applications in polymer and supramolecular chemistry. The cyclohexanone (B45756) moiety can participate in a variety of polymerization reactions. For instance, cyclohexanone derivatives can be used in the synthesis of polyesters, polyamides, and other condensation polymers. Research has shown that polymers can be synthesized from methyl-cyclohexanone through solution polycondensation techniques. researchgate.net
The nitro group, being a strong electron-withdrawing group, can influence the reactivity of the molecule and the properties of any resulting polymers. nih.gov Aliphatic nitro compounds are versatile building blocks in organic synthesis. rsc.org In the context of supramolecular chemistry, the polar nitro group could be a site for hydrogen bonding or other non-covalent interactions, which are crucial for the self-assembly of complex architectures.
A hypothetical application could involve the reduction of the nitro group to an amine, which could then be used as a monomer in the synthesis of polyamides or polyimines. The reactivity of the ketone group could also be exploited to create cross-linked polymers or to attach the molecule to a polymer backbone, thereby modifying the polymer's properties.
Design of Functional Materials with Tailored Properties
The design of functional materials often relies on the incorporation of specific chemical functionalities to achieve desired properties such as electronic conductivity, optical activity, or thermal stability. While there is no specific information on the use of this compound in this area, its structure offers some hypothetical possibilities.
The presence of both a carbonyl group and a nitro group could be exploited to create materials with unique electronic properties. For example, polymers containing cyclohexanone rings have been investigated as adsorbents for the removal of dyes from aqueous solutions. nih.govresearchgate.net The introduction of a nitro group could potentially enhance these properties or introduce new functionalities.
Furthermore, the synthesis of novel porous organic polymers often involves the use of multifunctional monomers. nih.govresearchgate.net A molecule like this compound, with its distinct reactive sites, could theoretically serve as a building block for such materials, contributing to their porosity and surface chemistry.
Role as a Model Compound for Fundamental Chemical Research
The specific reactivity of this compound has not been the subject of dedicated studies based on available information. However, its structure makes it an interesting candidate for fundamental chemical research into the interplay of its functional groups.
Investigation of Nitro-Cyclohexanone Reactivity Paradigms
Aliphatic nitro compounds exhibit a wide range of reactivities. nih.govrsc.orgresearchgate.net The nitro group is strongly electron-withdrawing, which affects the acidity of α-protons and the susceptibility of the molecule to nucleophilic attack. nih.gov The reactivity of nitro compounds can also be influenced by photochemical methods. rsc.org
In this compound, the nitro group is on a tertiary carbon, which means it lacks α-protons. This structural feature would preclude reactions that depend on the formation of a nitronate anion at that position. However, the molecule as a whole contains a cyclohexanone ring, which has its own set of characteristic reactions, such as enolate formation, aldol (B89426) reactions, and reductions.
Studying this compound could provide insights into how the tertiary nitroalkyl substituent influences the reactivity of the cyclohexanone ring, for example, by sterically hindering or electronically modifying the carbonyl group and its adjacent α-carbons.
Development of New Synthetic Methodologies based on its Reactivity
The unique combination of a ketone and a tertiary nitro group within a cyclic framework could be exploited to develop new synthetic methodologies. For instance, selective transformations of one functional group in the presence of the other would be a key area of investigation.
Possible research directions could include:
Selective Reduction: Developing methods to selectively reduce the ketone to an alcohol or the nitro group to an amine without affecting the other functional group.
Ring-Opening Reactions: Investigating ring-opening reactions of the cyclohexanone moiety to produce linear difunctional molecules that could serve as precursors for other complex molecules.
Reactions involving the nitro group: While tertiary nitroalkanes are less reactive in some aspects, they can undergo certain transformations. Exploring these in the context of the cyclohexanone ring could lead to novel synthetic routes.
The development of such methodologies would be valuable for the broader field of organic synthesis, providing new tools for the construction of complex molecules.
Q & A
Basic Research Questions
Q. What are validated synthetic routes for 3-(1-Methyl-1-nitroethyl)cyclohexanone, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via nitroalkylation of cyclohexanone derivatives. For example, Michael addition of nitromethane to α,β-unsaturated ketones followed by alkylation could yield the target structure. Optimization may involve catalysts like h-WO3 nanorods under mild conditions (80°C, ambient pressure), as demonstrated for similar cyclohexanone derivatives to improve yield and selectivity . Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., using dichloromethane/hexane gradients) can aid in isolating intermediates.
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- 1H NMR : Assign peaks based on coupling patterns and integration. For example, the nitroethyl group’s methyl protons may appear as a singlet near δ 1.00–1.30 ppm, while cyclohexanone protons show multiplet splitting between δ 1.80–2.50 ppm. Compare with analogous compounds like 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone, where methyl groups resonate at δ 1.00–1.92 ppm .
- 13C NMR : The ketone carbonyl typically appears at ~210 ppm, while nitro group carbons resonate near 80–90 ppm. Use DEPT-135 to distinguish CH3 groups (e.g., δ 21–26 ppm for methyl substituents) .
Q. What purification strategies are recommended for isolating high-purity this compound?
- Methodological Answer : Employ column chromatography with silica gel (60–120 mesh) and a gradient elution system (e.g., ethyl acetate/hexane from 10% to 30%). For challenging separations, recrystallization in ethanol/water mixtures (1:3 v/v) at low temperatures (0–4°C) can enhance crystal purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. How does the nitroethyl substituent influence the compound’s reactivity in radical-mediated reactions?
- Methodological Answer : The nitro group acts as a radical stabilizer, potentially directing β-scission pathways similar to cyclohexyl hydroperoxide decompositions. For instance, in autoxidation studies, cyclohexanone derivatives form cyclohexoxy radicals that undergo β-C–C cleavage, yielding ω-formyl radicals. Use EPR spectroscopy with spin traps (e.g., DMPO) to detect transient radicals and quantify their lifetimes under varied oxygen pressures .
Q. How can computational modeling predict stereoselectivity in reductions of this compound?
- Methodological Answer : Density functional theory (DFT) at the Becke3LYP/6-31G** level can model transition states for hydride attack. For cyclohexanone derivatives, axial approach of reducing agents (e.g., LiAlH4) is favored due to electronic effects overriding torsional strain. Compare computed activation energies for equatorial vs. axial pathways, and validate predictions experimentally using chiral GC-MS or polarimetry .
Q. How do environmental factors (e.g., solvent cages) affect the stability and byproduct formation of this compound?
- Methodological Answer : Solvent cages in liquid-phase reactions can stabilize radical pairs, altering product distributions. For example, in cyclohexane autoxidation, solvent cages increase recombination of cyclohexoxy radicals, reducing ketone/alcohol ratios. Study solvent effects using deuterated solvents (e.g., D2O vs. H2O) and monitor isotope effects via kinetic isotopic experiments (KIE) .
Q. What strategies resolve contradictions in mechanistic data for nitroethyl-substituted cyclohexanones?
- Methodological Answer : Combine experimental kinetic studies (e.g., stopped-flow UV-Vis for rapid reactions) with theoretical calculations. For example, if observed byproduct yields contradict traditional ketone-precursor models, propose alternative pathways via radical propagation steps, as shown in cyclohexane autoxidation . Validate using isotopically labeled substrates (e.g., 13C-cyclohexanone) to track carbon flow.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
